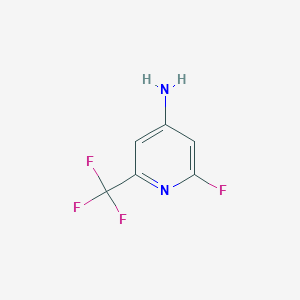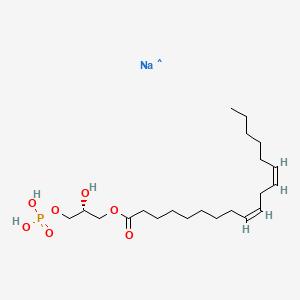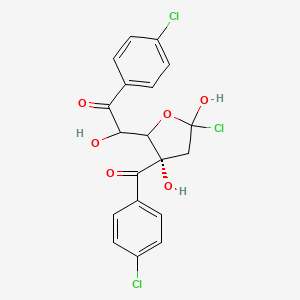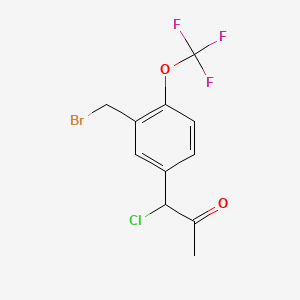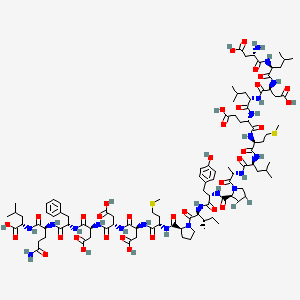
HIF-1 alpha 556-574
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIF-1 alpha 556-574 is a 19-residue fragment of the hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). It regulates the expression of genes involved in oxygen homeostasis, thus helping cells adapt to hypoxic conditions .
準備方法
Synthetic Routes and Reaction Conditions
HIF-1 alpha 556-574 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions
HIF-1 alpha 556-574 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
科学的研究の応用
HIF-1 alpha 556-574 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigates the role of HIF-1 in cellular responses to hypoxia.
Medicine: Explores potential therapeutic targets for diseases such as cancer, where HIF-1 is often upregulated.
Industry: Utilized in the development of diagnostic tools and therapeutic agents .
作用機序
HIF-1 alpha 556-574 exerts its effects by binding to the von Hippel-Lindau (VHL) factor, an E3 ubiquitin ligase. This interaction is crucial for the regulation of HIF-1 stability. Under normoxic conditions, HIF-1 is hydroxylated and recognized by VHL, leading to its degradation. Under hypoxic conditions, HIF-1 is stabilized and activates the transcription of target genes involved in oxygen homeostasis .
類似化合物との比較
Similar Compounds
HIF-1 alpha 401-603: Another fragment of HIF-1 with different functional properties.
HIF-2 alpha 516-534: A fragment of hypoxia-inducible factor-2, which also plays a role in oxygen homeostasis.
HIF-3 alpha 1-20: A fragment of hypoxia-inducible factor-3, involved in the regulation of hypoxic responses .
Uniqueness
HIF-1 alpha 556-574 is unique due to its specific sequence and functional properties. It is particularly important for studying the interaction between HIF-1 and VHL, which is critical for understanding the regulation of HIF-1 stability and activity under different oxygen conditions .
特性
分子式 |
C101H152N20O34S2 |
|---|---|
分子量 |
2256.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18?,22?,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82- |
InChIキー |
AIEACJWERUSQII-IOXQDZIYSA-N |
異性体SMILES |
[2H]C1CN([C@@H](C1[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)
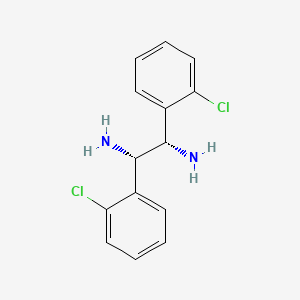
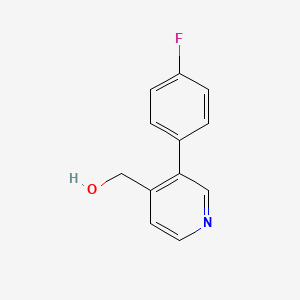
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)
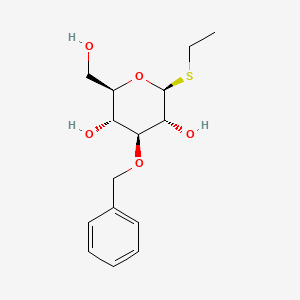
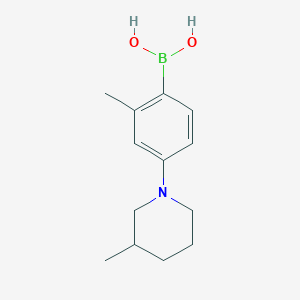

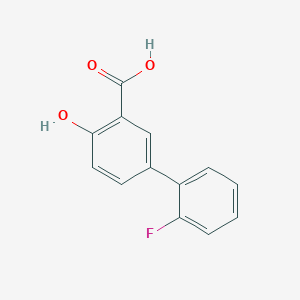
![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)
